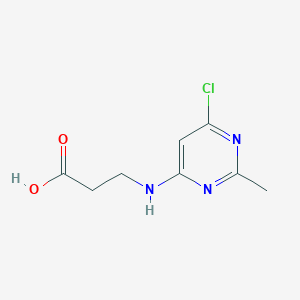
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid
説明
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-[4-[2-(2-Chloro-6-methylpyrimidin-4-yl)ethynyl]phenyl]propanoic acid, with the molecular formula C16H13ClN2O2. It features a pyrimidine ring substituted with a chlorine atom and a propanoic acid moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound acts through a bactericidal mechanism, potentially inhibiting protein synthesis and affecting nucleic acid production, as indicated by studies on similar compounds .
Case Studies and Research Findings
- Antibiofilm Activity : A study highlighted the compound's moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) was reported as follows:
- Antifungal Properties : In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
- Synergistic Effects : Research indicates that combining this compound with other antimicrobial agents can enhance its efficacy, providing a potential strategy for overcoming resistance in pathogenic bacteria .
The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes in microorganisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt ribosomal function, leading to reduced protein production essential for bacterial growth.
- Nucleic Acid Synthesis Interference : The structural similarity to nucleobases may allow it to compete with natural substrates involved in nucleic acid synthesis.
科学的研究の応用
Therapeutic Applications
1. Anticancer Research
- Mechanism of Action : Compounds similar to 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrimidine derivatives have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Case Study : A study demonstrated that a related compound exhibited cytotoxic effects on lung cancer cell lines by inducing apoptosis through the activation of caspase pathways.
2. Neuroprotective Effects
- Biological Activity : Research indicates that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. It may inhibit enzymes like acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease .
- Case Study : In vitro studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides, suggesting potential neuroprotective properties.
Biochemical Applications
1. Enzyme Inhibition
- Mechanisms : The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease research.
- Research Findings : Studies have highlighted its potential to inhibit β-secretase activity, which is crucial for the development of therapeutic strategies against Alzheimer's disease.
Summary Table of Applications
| Application Area | Mechanism/Effect | Relevant Studies |
|---|---|---|
| Anticancer Research | Inhibition of EGFR and induction of apoptosis | Cytotoxic effects on lung cancer cells |
| Neuroprotective Effects | Modulation of neurotransmitters and anti-inflammatory effects | Reduction of pro-inflammatory cytokines in astrocytes |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Inhibition of β-secretase activity |
特性
IUPAC Name |
3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-5-11-6(9)4-7(12-5)10-3-2-8(13)14/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPDSFAGDKMMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















